

Tos-PEG4-t-butyl ester molecular weight and formula

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Compound of Interest

Compound Name: Tos-PEG4-t-butyl ester

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In-Depth Technical Guide: Tos-PEG4-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tos-PEG4-t-butyl ester**, a heterobifunctional crosslinker pivotal in the advancement of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, a detailed experimental protocol for its application in PROTAC synthesis, and a logical workflow for its use.

Core Compound Data

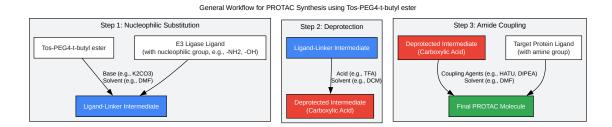
Tos-PEG4-t-butyl ester is a versatile molecule featuring a tosyl group at one end and a t-butyl protected carboxylic acid at the other, connected by a four-unit polyethylene glycol (PEG) spacer. This structure provides a unique combination of reactivity and functionality, making it an invaluable tool in medicinal chemistry and drug development.[1] The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the t-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation.[1] The hydrophilic PEG linker enhances the aqueous solubility of the molecule and the resulting conjugates.[1]



Property	Value	Source(s)
Molecular Formula	C20H32O8S	[2][3]
Molecular Weight	432.53 g/mol	[2][3]
Alternate Names	Tos-PEG3-CH ₂ CH ₂ COOtBu, tert-butyl 3-(2-(2-(2- (tosyloxy)ethoxy)ethoxy)ethoxy)propanoate	[2]
CAS Number	217817-01-1	[2]

Application in PROTAC Synthesis: A Workflow

Tos-PEG4-t-butyl ester is a key building block in the modular synthesis of PROTACs. A typical workflow involves a two-step process: initial conjugation of a ligand to the tosyl-end of the linker, followed by deprotection of the t-butyl ester and subsequent coupling to a second ligand. This process allows for the precise assembly of the tripartite PROTAC molecule.



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General workflow for PROTAC synthesis.

Experimental Protocol: Synthesis of a PROTAC using Tos-PEG4-t-butyl ester

This protocol is a representative example of how **Tos-PEG4-t-butyl ester** can be used in the synthesis of a PROTAC, such as the FAK degrader BI-3663.[4][5] The synthesis involves a nucleophilic substitution reaction followed by deprotection and a final amide coupling step.

Step 1: Nucleophilic Substitution of the Tosyl Group

This step involves the reaction of the tosyl group of **Tos-PEG4-t-butyl ester** with a nucleophilic group on the E3 ligase ligand.

- Reactants:
 - Tos-PEG4-t-butyl ester (1.0 eq)
 - E3 Ligase Ligand (e.g., with a primary amine) (1.0-1.2 eq)
 - Base (e.g., Potassium Carbonate, K₂CO₃) (2.0-3.0 eq)
- Solvent: Anhydrous Dimethylformamide (DMF)
- Procedure:
 - Dissolve the E3 ligase ligand and Tos-PEG4-t-butyl ester in anhydrous DMF.
 - Add potassium carbonate to the mixture.
 - Stir the reaction mixture at room temperature (or elevated temperature, e.g., 60-80 °C, if necessary) under an inert atmosphere (e.g., nitrogen or argon).
 - Monitor the reaction progress by an appropriate analytical technique such as Thin Layer
 Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).



- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the Ligand-Linker Intermediate.

Step 2: Deprotection of the t-butyl Ester

The t-butyl ester protecting group is removed under acidic conditions to reveal the free carboxylic acid.

- Reactant:
 - Ligand-Linker Intermediate (from Step 1)
- Reagents:
 - Trifluoroacetic Acid (TFA)
 - Dichloromethane (DCM)
- Procedure:
 - Dissolve the Ligand-Linker Intermediate in a mixture of DCM and TFA (e.g., a 1:1 or 4:1 v/v mixture).
 - Stir the solution at room temperature.
 - Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.
 - Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
 - The resulting deprotected intermediate (as a TFA salt) can often be used directly in the next step without further purification.

Step 3: Amide Coupling to the Target Protein Ligand



The final step involves the formation of an amide bond between the deprotected carboxylic acid and an amine group on the target protein ligand.

· Reactants:

- Deprotected Intermediate (from Step 2) (1.0 eq)
- Target Protein Ligand (with a primary or secondary amine) (1.0-1.2 eq)

· Reagents:

- Coupling Agent (e.g., HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2-1.5 eq)
- Base (e.g., DIPEA N,N-Diisopropylethylamine) (2.0-4.0 eq)
- Solvent: Anhydrous Dimethylformamide (DMF)

Procedure:

- o Dissolve the Deprotected Intermediate and the Target Protein Ligand in anhydrous DMF.
- Add DIPEA to the mixture, followed by the addition of the coupling agent (e.g., HATU).
- Stir the reaction mixture at room temperature under an inert atmosphere.
- Monitor the progress of the amide coupling by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous solutions (e.g., saturated sodium bicarbonate, brine).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography.



This comprehensive guide provides essential information for the effective utilization of **Tos-PEG4-t-butyl ester** in advanced drug discovery and development projects. Its well-defined reactivity and structural properties make it a powerful tool for the construction of complex and targeted therapeutic agents.

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